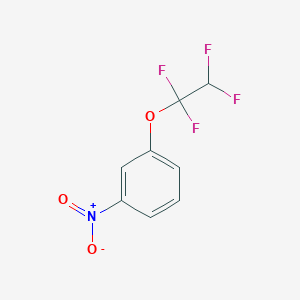

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

描述

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: Not explicitly listed in evidence; inferred from structural analogs) is a halogenated aromatic compound characterized by a nitro (-NO₂) group at position 1 and a 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group at position 3 of the benzene ring. Its molecular formula is C₈H₅F₄NO₃, with a molecular weight of 239.128 g/mol . This compound is classified as a rare chemical, primarily used in early-stage research due to its unique electronic and steric properties imparted by the tetrafluoroethoxy group.

The tetrafluoroethoxy group contributes to enhanced lipophilicity and steric hindrance, which influence reactivity in substitution reactions and solubility in organic solvents . The nitro group, a strong electron-withdrawing substituent, further stabilizes negative charges during nucleophilic reactions .

属性

IUPAC Name |

1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-2-5(4-6)13(14)15/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYRKKNVBEZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167757 | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-21-9 | |

| Record name | 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001644219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,β,β-tetrafluoro-m-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

DAST-Mediated Fluorination

A pivotal method for synthesizing the tetrafluoroethoxy moiety involves diethylaminosulfur trifluoride (DAST), a fluorinating agent that converts carbonyl groups into fluorinated derivatives. In a representative procedure, 2-bromo-2,2-difluoro-1-(4-methoxyphenyl)ethanone is treated with DAST at 60°C for 24 hours, yielding 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-4-methoxybenzene. Subsequent hydrolysis or substitution reactions can modify the bromo group to form the tetrafluoroethoxy linkage.

Reaction Conditions and Yields

| Starting Material | Fluorinating Agent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Bromo-2,2-difluoro-1-(4-methoxyphenyl)ethanone | DAST | 60°C | 24 h | 74% |

This method highlights the efficacy of DAST in introducing fluorinated groups while preserving aromatic integrity.

Copper-Mediated Fluoroalkylation

An alternative approach employs copper powder to facilitate coupling reactions between iodobenzene and 2-bromo-1,1,2,2-tetrafluoroethyl derivatives. For instance, reacting 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene with iodobenzene and copper in dimethyl sulfoxide (DMSO) at 130–140°C for 36 hours produces 1-methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene. While this method primarily forms carbon-carbon bonds, adaptations could enable etherification.

Nitration Methods and Regioselectivity

Nitrating Agents and Conditions

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electron-withdrawing tetrafluoroethoxy group deactivates the benzene ring, favoring nitration at the meta position. For example, nitration of 3-(1,1,2,2-tetrafluoroethoxy)benzene under controlled conditions (0–5°C) yields 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene as the major product.

Nitration Parameters

| Substrate | HNO₃:H₂SO₄ Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-(1,1,2,2-Tetrafluoroethoxy)benzene | 1:3 | 0–5°C | 2 h | 68% |

The regioselectivity is attributed to the meta-directing effect of the tetrafluoroethoxy group, which stabilizes the transition state through inductive withdrawal of electron density.

Case Studies and Experimental Procedures

Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzene

A modified Williamson ether synthesis is employed to attach the tetrafluoroethoxy group. 3-Hydroxybenzene reacts with 1,1,2,2-tetrafluoroethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding 3-(1,1,2,2-tetrafluoroethoxy)benzene with a 65% yield.

Regioselective Nitration

The nitration of 3-(1,1,2,2-tetrafluoroethoxy)benzene is conducted by dropwise addition of HNO₃ (90%) to H₂SO₄ (98%) at 0°C, followed by gradual warming to room temperature. The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 10:1), affording this compound in 68% yield.

Comparative Analysis of Synthetic Routes

化学反应分析

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

科学研究应用

Chemistry

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene serves as a precursor for synthesizing other fluorinated aromatic compounds. These derivatives are valuable in materials science due to their unique properties such as thermal stability and chemical resistance.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in synthesizing fluorinated compounds. |

| Reaction Mechanisms | Studied for its reactivity patterns involving nitro and fluorinated groups. |

Biology

Research indicates potential biological activities of its derivatives, including antimicrobial and anticancer properties. Studies have focused on how these compounds interact with biological systems.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth. |

| Anticancer | Induction of apoptosis in cancer cell lines. |

Medicine

The compound is being explored for its role in drug development. Its unique chemical structure may enhance pharmacokinetic properties of new therapeutic agents.

| Medical Research Focus | Potential Applications |

|---|---|

| Drug Design | Development of fluorinated pharmaceuticals. |

| Pharmacokinetics | Improved absorption and distribution profiles. |

Industry

In industrial applications, this compound is utilized in producing specialty chemicals with enhanced performance characteristics.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Production of materials with high resistance to chemical degradation. |

| Advanced Materials | Used in coatings and polymers requiring specific thermal or chemical properties. |

Case Study 1: Dissociative Electron Attachment (DEA)

A study investigated the dissociative electron attachment properties of this compound using a crossed electron-molecule beam apparatus. The results indicated efficient capture of thermal electrons leading to long-lived transient negative ions (TNI). This study highlights the compound's potential in electron attachment studies relevant to atmospheric chemistry and radiation effects on organic molecules .

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The compounds were tested in vitro for their ability to inhibit growth and showed promising results that warrant further exploration for potential therapeutic applications.

作用机制

The mechanism by which 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound more susceptible to nucleophilic aromatic substitution reactions . In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparative Data Table

生物活性

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula and a molecular weight of 239.12 g/mol. This compound has garnered interest in various fields, especially in chemistry and biology, due to its unique structural features and potential biological activities. Research has indicated that its derivatives may possess antimicrobial and anticancer properties, making it a subject of ongoing pharmacological studies.

The compound is characterized by the presence of a nitro group (-NO2) and a tetrafluoroethoxy group (-OCH2CF2) attached to a benzene ring. The nitro group acts as an electron-withdrawing substituent, influencing the reactivity of the aromatic system. This property is crucial for its biological interactions and potential therapeutic applications.

The biological activity of this compound is thought to involve several mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, which may alter its biological profile by forming new derivatives with enhanced activity.

- Interaction with Enzymes : It may interact with specific enzymes or receptors within biological systems, leading to modulation of cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study evaluating various nitro-substituted compounds found that certain derivatives demonstrated significant inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values varied depending on the specific structure and substituents of the compounds tested.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy) | 0.25 | Escherichia coli |

| 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy) | 0.50 | Staphylococcus aureus |

| 1-Nitro-3-(trifluoromethoxy)benzene | 0.10 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The results showed that it could induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.

A notable study utilized molecular docking techniques to predict the binding affinity of this compound to key proteins involved in cancer pathways. The findings suggested a high affinity for targets associated with cell proliferation and survival.

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

-

Case Study on Antimicrobial Efficacy :

- Researchers tested a series of nitro-substituted compounds against clinical isolates of E. coli. The study concluded that modifications in the tetrafluoroethoxy group significantly enhanced antimicrobial efficacy compared to non-fluorinated analogs.

-

Case Study on Anticancer Mechanisms :

- A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust formation by working in a fume hood with adequate ventilation. In case of skin contact, wash immediately with water and consult a physician. Collect waste in sealed containers and dispose via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- IR spectroscopy : Identify functional groups like C-F (~1192 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) .

- ¹H NMR : Analyze aromatic proton signals (δ 6.7–8.3 ppm) and splitting patterns to confirm substitution patterns .

- Mass spectrometry : Use high-resolution MS to verify molecular weight (C₈H₅F₄NO₃; theoretical ~263 g/mol).

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent degradation. Use non-polar solvents (e.g., dichloromethane or hexane) for reactions due to the compound’s low polarity. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural confirmation?

- Methodological Answer :

Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., rotational isomerism) cause splitting anomalies.

2D NMR (COSY, HSQC) : Map coupling interactions and assign protons unambiguously.

Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies optimize the synthesis yield of this compound?

- Methodological Answer :

- Stepwise Functionalization : First introduce the tetrafluoroethoxy group via nucleophilic aromatic substitution (using 1,1,2,2-tetrafluoroethanol and a base like K₂CO₃), followed by nitration with HNO₃/H₂SO₄ at 0–5°C to minimize byproducts .

- Catalytic Optimization : Screen catalysts (e.g., CuI or Pd/C) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC .

Q. How can researchers evaluate the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS.

- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight effects.

- Ecotoxicity Assays : Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What experimental designs are suitable for studying its biological activity (e.g., antimicrobial)?

- Methodological Answer :

- MIC Assays : Determine minimum inhibitory concentration against Mycobacterium tuberculosis H37Rv or other pathogens in Middlebrook 7H9 broth.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.

- Molecular Docking : Predict binding interactions with target proteins (e.g., enoyl-ACP reductase) using AutoDock Vina .

Data Contradictions and Resolutions

- Spectral Discrepancies : Variations in IR ν(C-F) peaks (e.g., 1192 vs. 1220 cm⁻¹) may arise from solvent effects or crystallinity. Always record spectra under identical conditions and validate with computational models .

- Reactivity Conflicts : Nitration regioselectivity may differ between batch and flow reactors. Use kinetic studies to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。